molecular formula C16H16N4O3 B15019117 2-[(4-Methylphenyl)amino]-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide

2-[(4-Methylphenyl)amino]-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B15019117
M. Wt: 312.32 g/mol
InChI Key: DAJYOOKWWKDZGQ-VCHYOVAHSA-N
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Description

2-[(4-Methylphenyl)amino]-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a hydrazide group, a nitrophenyl group, and a methylphenyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylphenyl)amino]-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide typically involves the reaction of 4-methylphenylamine with 4-nitrobenzaldehyde in the presence of acetic acid. The reaction proceeds through the formation of a Schiff base intermediate, which is then converted to the final hydrazide product. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylphenyl)amino]-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can react with the hydrazide group under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted hydrazides depending on the nucleophile used.

Scientific Research Applications

2-[(4-Methylphenyl)amino]-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Methylphenyl)amino]-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methoxyphenyl)amino]-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide
  • 2-[(4-Chlorophenyl)amino]-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide
  • 2-[(4-Methylphenyl)amino]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide

Uniqueness

2-[(4-Methylphenyl)amino]-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide is unique due to the presence of both a methylphenyl and a nitrophenyl group, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C16H16N4O3

Molecular Weight

312.32 g/mol

IUPAC Name

2-(4-methylanilino)-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H16N4O3/c1-12-2-6-14(7-3-12)17-11-16(21)19-18-10-13-4-8-15(9-5-13)20(22)23/h2-10,17H,11H2,1H3,(H,19,21)/b18-10+

InChI Key

DAJYOOKWWKDZGQ-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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